molecular formula C11H24 B096766 2,6-Dimethylnonane CAS No. 17302-28-2

2,6-Dimethylnonane

Cat. No. B096766
CAS RN: 17302-28-2
M. Wt: 156.31 g/mol
InChI Key: MGNGOEWESNDQAN-UHFFFAOYSA-N
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Description

2,6-Dimethylnonane is a chemical compound with the molecular formula C11H24 . It is also known by its IUPAC name Nonane, 2,6-dimethyl- .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethylnonane consists of a nonane (nine carbon atoms in a straight chain) with two methyl groups attached to the second and sixth carbon atoms . The average mass is 156.308 Da and the monoisotopic mass is 156.187805 Da .


Physical And Chemical Properties Analysis

2,6-Dimethylnonane is a colorless to pale yellow liquid . It is soluble in organic solvents . More specific physical and chemical properties like boiling point, melting point, and density were not found in the available sources.

Scientific Research Applications

  • Juvenile Hormone Mimics for Mosquito Control : Compounds including 2-methoxy-9-(p-isopropylphenyl)-2,6-dimethylnonane have been identified as effective juvenile hormone mimics against mosquitoes. These compounds show potential for controlling mosquito populations, such as Aedes nigromaculis and A. melanimon Dyar, at low application rates without harmful effects on non-target organisms (Schaefer et al., 1976).

  • Fragrance Material in Cosmetics : 6,8-Dimethylnonan-2-ol, a related compound, is used as a fragrance ingredient in cosmetics. Its safety and toxicological profile have been reviewed to ensure its safe use in fragrances (Mcginty et al., 2010).

  • Chemical Production and Catalysis : 2,6-Dimethylnaphthalene is important for producing polyethylenenaphthalate and polybutylene naphthalate. Research on its synthesis through methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts has been conducted to improve production efficiency (Güleç et al., 2018).

  • Insect Pheromone Studies : Chemical analysis of the cigarette beetle's sex pheromone identified components such as 4,6-dimethylnonan-3,7-dione, which are related to 2,6-Dimethylnonane. These studies help understand insect behavior and develop control methods (Chuman et al., 1985).

  • Environmental and Toxicological Research : The study of mono-oxygenase activities of liver microsomes in coho salmon using 2,6-dimethylnaphthalene and other compounds helps understand the metabolic processes and environmental impacts of these substances (Schnell et al., 1980).

  • Biodegradation Research : Research on the biodegradation of 2,6-dimethylphenol, a related compound, by Mycobacterium neoaurum B5-4 contributes to understanding the microbial degradation pathways and potential environmental remediation strategies (Ji et al., 2019).

  • Biological Activities of Natural Products : Studies on the bioactive chemical constituents of brown algae identified compounds such as 2-(4',8'-dimethylnona-3'E,7'-dienyl)-8-hydroxy-2,6-dimethyl-2H-chromene, which exhibit cytotoxic, antibacterial, and anti-inflammatory activities (Fang et al., 2014).

  • Medical and Environmental Toxicology : The study of 2,6-dimethylaniline, a derivative of 2,6-Dimethylnonane, contributes to understanding its potential carcinogenicity and environmental impact, particularly in tobacco smoke and as a metabolite of pharmaceuticals (Gonçalves et al., 2001).

Safety And Hazards

2,6-Dimethylnonane is categorized as a solvent and is considered a neurotoxin . It can cause acute solvent syndrome . As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure.

properties

IUPAC Name

2,6-dimethylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-5-7-11(4)9-6-8-10(2)3/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNGOEWESNDQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938276
Record name 2,6-Dimethylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylnonane

CAS RN

17302-28-2
Record name 2,6-Dimethylnonane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
CH Schaefer, T Miura, WH Wilder… - Journal of Economic …, 1976 - academic.oup.com
AI3-36206 [2-methoxy-9-(p-isopropylphenyl)-2,6-dimethylnonane] and AI3-36093 [2-ethoxy-9-(p-isopropylphenyl)2,6-dimethylnonane] are juvenile hormone mimics with high activity …
Number of citations: 8 academic.oup.com
JB Campbell, JE Wright - Journal of Economic Entomology, 1976 - academic.oup.com
The insect growth regulators (IGRs), Stauffer R-20458, (E)-6,7-epoxy-l-(p-ethylphenoxy)-3,7-dimethyl-2-octene; Thompson-Hayward TH-6040, N-,4-chlorophenyl-N′-(2,5-…
Number of citations: 17 academic.oup.com
M Schwarz, RW Miller, JE Wright… - Journal of Economic …, 1974 - academic.oup.com
Six arylterpenoid juvenile hormone mimics were prepared and tested in the laboratory against the house fly, Musca domestica L., the face fly, Musca autumnalis De Geer, the stable fly, …
Number of citations: 25 academic.oup.com
JA Findlay, N Yayli, LA Calhoun - Journal of natural products, 1991 - ACS Publications
2, 6-Dimethylnonane-1-sodium sulfate and 2, 4, 6-trimethylnonane-1-sodium sulfate have been isolated from the sea cucumber Cucumaria frondosa. Structure determi-nation by …
Number of citations: 22 pubs.acs.org
LS Mian - 1983 - elibrary.ru
Tests showed that BAY SIR 8514 (1-(4-trifluoromethoxyphenyl)-3-(2-chlorophenyl) urea) and diflubenzuron at 5 ppm in wheat flour were highly active against the eggs and younger …
Number of citations: 0 elibrary.ru
JN Mkhize - International Journal of Tropical Insect Science, 1988 - Springer
Juvenile hormone analogues (JHAs), JHA I (6,7’-epoxy3,7’-dimethyl-dec-2’-enyl 6-ethyl-3-pyridyl ether), JHA II (3’,7’-dimethyl-undec-2,6’-dienyl 6-ethyl-3-pyridyl ether), MV-678 (2-…
Number of citations: 8 link.springer.com
HH Yap, S JAMALUDIN - Mosquito News, 1979 - biodiversitylibrary.org
An arylterpenoid insect growth regulator MV-678 (2-methoxy-9-[4-isopropylphenyl]-2, 6-dimethylnonane) was tested against 6 species of mosquitoes from Malaysia. VVhen assayed at …
Number of citations: 3 www.biodiversitylibrary.org
LS Mian, MS Mulla - Journal of Economic Entomology, 1982 - academic.oup.com
Four insect growth regulators (IGRs), BAY SIR 8514 [1-4-trifluoromethoxyphenyl)- 3-(2-chlorobenzoyl) urea], diflubenzuron, methoprene, and MV-678 [2-methoxy 9-(pisopropylphenyl)-2,…
Number of citations: 81 academic.oup.com
YS Baek, M Ramya, HR An, PM Park, SY Lee, NI Baek… - Plants, 2019 - mdpi.com
Cymbidium is one of the most important genera of flowering plants in the Orchidaceae family, and comprises a wide variety of beautiful and colorful species. Among these, only a few …
Number of citations: 16 www.mdpi.com
LS Mian, MS Mulla - Journal of economic entomology, 1982 - academic.oup.com
The insect growth regulators (IGRs) BAY SIR 8514 [1-(4-trifluoro-methoxyphenyl)-3-(2-chlorobenzoyl)urea), diflubenzuron, methoprene, and MV-678 [2-methoxy, 9-(p-isopropylphenyl)-2…
Number of citations: 47 academic.oup.com

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